4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione, also known as (S)-4-methyloxazolidine-2,5-dione, is a heterocyclic compound with significant relevance in medicinal chemistry. This compound features a unique oxazolidine structure that incorporates both thiazole and dione functionalities, contributing to its potential biological activities. It is classified under the category of oxazolidine derivatives, which are known for their diverse applications in pharmaceuticals.
The compound is identified by its CAS number 2224-52-4 and has been classified as a nitrogen-containing heterocyclic compound. Its molecular formula is , with a molecular weight of approximately 115.09 g/mol. The compound exhibits optical activity, being an optical isomer with specific configurations that influence its biological interactions .
The synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione can be approached through various methods:
The molecular structure of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione can be represented as follows:
The structural representation shows a five-membered ring containing nitrogen and oxygen atoms, characteristic of oxazolidines, alongside a thiazole ring that contributes to its chemical reactivity.
The chemical reactivity of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is influenced by its functional groups:
The mechanism of action for compounds like 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione often revolves around their ability to interact with biological macromolecules such as proteins and nucleic acids:
The physical properties of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione include:
These properties indicate that the compound is stable under standard conditions but may require specific handling due to its chemical nature.
The applications of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione span various fields:
Oxazolidinone-thiazole hybrids represent a strategically important class of heterocyclic compounds in antimicrobial drug discovery, combining two pharmacophores with distinct biological activities into a single chemical entity. These hybrids leverage the intrinsic antibacterial properties of the oxazolidinone core—known for its inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit—with the broad-spectrum bioactivity of the thiazole ring, which frequently demonstrates efficacy against resistant pathogens [3] [6]. Such molecular hybridization aims to overcome pharmacokinetic limitations and resistance mechanisms associated with single pharmacophore agents. For example, the oxazolidinone moiety optimizes physicochemical properties like lipophilicity and hydrogen-bonding capacity, enhancing drug-like characteristics and improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Concurrently, the thiazole component introduces structural diversity that disrupts bacterial resistance adaptations through novel target interactions or evasion of efflux pumps [6] [8].
Table 1: Comparative Bioactivity of Hybrid Heterocyclic Scaffolds
Hybrid Scaffold | Key Bacterial Targets | MIC Range (μg/mL) | Advantages |
---|---|---|---|
Oxazolidinone-Thiazole (e.g., 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione) | MRSA, VRE, S. aureus | 0.25–2.0 | Enhanced ribosomal binding, reduced efflux |
Quinolone-Thiazolo[3,2-a]pyrimidine | Gram-positive cocci | 0.125–1.0 | Multi-target inhibition |
Triazolo-Pyrimidine-Oxazolidinone | Enterococci, Staphylococci | ≤0.125 | Improved metabolic stability |
Data synthesized from [1] [3] [7]
The synthetic versatility of these hybrids enables rapid structural diversification. Modern methodologies, such as multicomponent domino reactions, facilitate efficient assembly under green conditions (e.g., L-proline-catalyzed ethanol reflux), yielding derivatives like thiazolo[3,2-a]pyrimidine-quinolone with high atom economy and operational simplicity [1]. This adaptability accelerates the exploration of structure-activity relationships (SAR), crucial for refining potency against multidrug-resistant (MDR) pathogens within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.) [3] [6].
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione (C₇H₆N₂O₃S) exemplifies a rationally designed bifunctional pharmacophore. Its structure integrates a 2,5-dione oxazolidinone ring directly linked to a 4-methylthiazole unit, creating a planar, conjugated system ideal for microbial target engagement [2]. The oxazolidinone component acts as a critical bioisostere for carbamates or amides, enhancing metabolic stability by resisting hydrolysis—a common limitation of linear analogs [3]. Simultaneously, the thiazole’s sulfur atom contributes to electron delocalization, while its C4-methyl group modulates steric accessibility to bacterial active sites, such as the peptidyl transferase center (PTC) in ribosomes [6] [10].
Table 2: Structural Attributes and Functional Roles of Key Substituents
Structural Component | Functional Role | Impact on Bioactivity |
---|---|---|
Oxazolidine-2,5-dione ring | Serves as hydrogen-bond acceptor; mimics ribosomal nucleotide bases | Enables 50S subunit binding (e.g., H-bond with G2540 residue) |
Thiazole ring | Facilitates π-stacking with ribosomal RNA nucleobases (e.g., U2619/U2620) | Enhances binding affinity; counteracts resistance mutations |
C4-methyl group (thiazole) | Modulates lipophilicity (LogP ≈ 0.67*) and steric bulk | Optimizes cell membrane penetration; reduces off-target interactions |
Carbonyl groups (C2, C5) | Act as polar anchors for solvation and target interactions | Improves water solubility; supports pharmacophore orientation |
Calculated from PubChem data [2]
This scaffold’s compact, rigid architecture (molecular weight: 198.2 g/mol) adheres to Lipinski’s rule parameters (TPSA: 55.4 Ų; H-bond donors/acceptors: 1/3), supporting oral bioavailability [2]. Derivatives synthesized via regioselective peptide coupling or Suzuki-Miyaura cross-coupling retain this core while enabling C-ring diversification—critical for targeting Gram-negative bacteria like Pseudomonas aeruginosa through siderophore mimicry [5] [7]. For instance, conjugates with pyochelin analogs exploit iron-uptake pathways to bypass outer membrane barriers, demonstrating the core’s utility in "Trojan Horse" antibiotic strategies [5].
The development of thiazole-oxazolidinone hybrids emerged as a direct response to escalating antibiotic resistance. Linezolid (2000), the first commercial oxazolidinone, exhibited potent activity against Gram-positive pathogens like MRSA and VRE but displayed negligible efficacy against Gram-negative species and faced emerging resistance due to ribosomal mutations (e.g., G2576T) and efflux pumps [3]. Second-generation agents (e.g., Tedizolid, 2014) incorporated thiazole or triazole motifs to enhance ribosomal binding and mitigate resistance, reducing MIC values by 2–4 fold against linezolid-resistant strains [3] [7].
Hybridization strategies evolved further to address carbapenem-resistant Enterobacteriaceae and MDR-TB. Compounds like 3b (a triazolopyrazine-oxazolidinone-thiazole derivative) demonstrated MICs of 0.5 μg/mL against clinical isolates of MRSA and VRE—32-fold more potent than linezolid against linezolid-resistant enterococci (LREF)—by leveraging thiazole-enhanced π-stacking with 23S rRNA [7]. Concurrently, siderophore conjugates (e.g., pyochelin-oxazolidinones) extended coverage to Gram-negatives by exploiting bacterial iron-transport systems [5].
Table 3: Generational Shift in Oxazolidinone-Thiazole Antibiotics
Generation | Representative Agents | Resistance Mechanisms Addressed | Notable Thiazole Incorporations |
---|---|---|---|
First (2000) | Linezolid | None (baseline) | N/A |
Second (2014) | Tedizolid, Radezolid | Ribosomal mutations (G2576T), efflux | Biaryl thiazole; triazole-thiazole C-rings |
Third (R&D) | 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione derivatives (e.g., 3b, pyochelin conjugates) | Enhanced efflux; membrane permeability | Direct thiazole-oxazolidinone fusion; siderophore linkers |
Modern designs focus on suppressing resistance development entirely. Thiazolotriazinone-oxazolidinone hybrids (e.g., compound 8a) inhibit DNA gyrase and ribosomes simultaneously, reducing spontaneous mutation frequencies by >100-fold compared to single-target agents [6] [10]. Additionally, microwave-assisted synthesis enables rapid generation of thiazole-oxazolidinone libraries, accelerating SAR refinement against WHO-priority pathogens like carbapenem-resistant Acinetobacter [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3